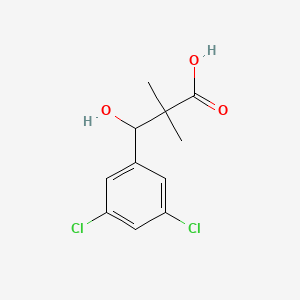

3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

Description

3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid is a chlorinated aromatic compound featuring a propanoic acid backbone substituted with a 3,5-dichlorophenyl group, a hydroxyl group at the third carbon, and two methyl groups at the second carbon. The 3,5-dichlorophenyl moiety is a common structural motif in agrochemicals due to its electron-withdrawing properties, which enhance binding to biological targets. The hydroxyl and carboxylic acid groups confer polarity, influencing solubility and interaction with enzymes or receptors.

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6/h3-5,9,14H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIIZIFOBZCZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid are the Hemoglobin subunit alpha and Hemoglobin subunit beta. These proteins play a crucial role in oxygen transport in the body.

Biochemical Pathways

It is known that the compound can influence the function of hemoglobin, which is involved in numerous biochemical pathways related to oxygen transport and utilization.

Pharmacokinetics

Some general properties such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are known to be important for the bioavailability of any compound

Result of Action

It is known that the compound interacts with Hemoglobin subunits, potentially influencing their function and the overall process of oxygen transport.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound

Biochemical Analysis

Biochemical Properties

3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoid lipids . This inhibition affects the prenylation of small GTPase signaling proteins, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with significant oxidative stress and damage to vital organs . Threshold effects are also observed, where a certain dosage is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation in specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for developing new medications aimed at treating conditions like arthritis and other inflammatory diseases. Studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and pain .

Cardiovascular Health

Recent studies have explored the role of this compound in cardiovascular health. The compound's ability to modulate lipid profiles and blood pressure suggests potential applications in cardiovascular disease prevention programs. For instance, interventions utilizing similar compounds have demonstrated significant reductions in cholesterol levels and improvements in overall cardiovascular health metrics among participants .

Photopolymerization

The compound has been investigated for use in photopolymerizable resin formulations. Its structure allows it to participate in photochemical reactions that lead to the formation of durable materials suitable for coatings and adhesives. The smooth surface finish and tack-free properties of cured films make it advantageous for applications where cleanliness and durability are paramount .

Cosmetic Formulations

In the cosmetic industry, this compound can be utilized in formulating skin care products. Its moisturizing properties can enhance skin hydration while providing protective effects against environmental stressors. Studies have shown that incorporating such compounds into topical formulations can improve skin barrier function and overall skin health .

Case Study 1: Anti-inflammatory Effects

A clinical trial involving patients with chronic inflammatory conditions tested a formulation containing derivatives of this compound. Results indicated a significant reduction in pain levels and inflammatory markers compared to a placebo group over a 12-week period. This highlights the potential for further development into therapeutic agents for inflammatory diseases.

Case Study 2: Cardiovascular Risk Reduction Program

In a longitudinal study assessing cardiovascular risk factors among participants using lifestyle interventions combined with pharmacological treatments, compounds similar to this compound were included as part of the regimen. Participants exhibited improved lipid profiles and reduced blood pressure after one year, suggesting the compound's efficacy in managing cardiovascular health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Procymidone (N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide)

Structural Features : Procymidone shares the 3,5-dichlorophenyl group but incorporates a cyclopropane ring fused to a dicarboximide moiety.

Properties :

- Molecular weight: 283.1 g/mol .

- Estimated logP: 3.1 (higher hydrophobicity due to the cyclopropane and dicarboximide groups).

Activity : A broad-spectrum fungicide inhibiting melanin biosynthesis in pathogens. The rigid cyclopropane structure enhances target specificity .

Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)

Structural Features : Contains a dichlorophenyl group (3,4-substitution) linked to a urea functional group.

Properties :

- Molecular weight: 233.1 g/mol .

- logP: 2.8 (moderate hydrophobicity).

Activity : Herbicidal activity via inhibition of Photosystem II (PSII). The urea group facilitates hydrogen bonding with the D1 protein in chloroplasts .

3-(2,5-Dichlorophenyl)propanoic Acid

Structural Features: Propanoic acid with 2,5-dichlorophenyl substitution. Properties:

- Molecular weight: 219.06 g/mol .

- logP: ~2.7 (lower than 3,5-dichloro analogs due to reduced symmetry). Activity: Limited data, but chlorinated propanoic acids often act as plant growth regulators or auxin analogs .

3-(3,5-Dimethylphenyl)propanoic Acid

Structural Features : Methyl groups replace chlorine atoms at the 3,5-positions.

Properties :

- Molecular weight: 178.23 g/mol .

- logP: ~2.1 (lower due to reduced electronegativity).

Activity : Likely less bioactive than chlorinated analogs, as methyl groups lack electron-withdrawing effects critical for target binding .

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic Acid

Structural Features: Acetic acid backbone with cyclopropylamino and 3,5-dichlorophenyl groups. Properties:

- Estimated logP: ~1.8 (higher polarity from the amino group).

Comparative Analysis

Structural and Physicochemical Properties

Preparation Methods

Direct Chlorination and Hydroxylation of Phenyl Precursors

One approach involves starting from phenolic precursors, such as 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid derivatives, which are then chlorinated to introduce dichloro substituents at the 3,5-positions of the phenyl ring. This step is typically carried out using hydrochloric acid in the presence of hydrogen peroxide, which acts as an oxidizing agent to facilitate chlorination under mild conditions.

- Reaction conditions: Treatment with HCl and H2O2 at controlled temperature.

- Outcome: Formation of 3,5-dichloro substituted hydroxyphenyl derivatives.

- Subsequent steps: Esterification with methanol and sulfuric acid catalyst, followed by hydrazine treatment for further functionalization.

This method is advantageous for its regioselectivity and relatively mild conditions.

Alkylation of Hydroxypivalic Acid Derivatives

Hydroxypivalic acid (3-hydroxy-2,2-dimethylpropanoic acid) serves as a key intermediate. Alkylation of this compound with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature yields benzyl-protected intermediates, which can be further elaborated to introduce the dichlorophenyl group.

- Reaction conditions: Potassium carbonate as base, DMF solvent, 20°C, reaction times ranging from 5 to 12 hours.

- Purification: Extraction with ether, drying over magnesium sulfate, and silica gel chromatography.

- Physical properties: The benzylated product shows characteristic NMR peaks confirming structure.

This method provides a way to protect the hydroxy acid moiety during subsequent aromatic substitution reactions.

Multi-Step Chlorination and Ketone Formation via Chloroformates

A patented method describes the preparation of chlorinated ketones related to the target compound by reacting 3-hydroxy-2-butanone with chloroformates (methyl, ethyl, or propyl chloroformate) in the presence of catalysts like N,N-dimethylacetamide (DMA) and solvents such as dichloroethane or dichloromethane. Chlorination is then performed using N-chlorosuccinimide with radical initiators like benzoyl peroxide or azodiisobutyronitrile.

- Step 1: Formation of intermediate ketone via reaction of 3-hydroxy-2-butanone and chloroformate at 0–18°C for 2–8 hours.

- Step 2: Chlorination of the intermediate at 50–140°C for 2–8 hours.

- Step 3: Vacuum distillation under -0.1 MPa at 90–130°C to purify the chlorinated ketone.

- Yields: High yields reported (up to 83.89% for crude chlorinated product, purity >99% after distillation).

- Advantages: Safer reagents compared to phosgene, improved yields with dimethyl carbonate or carbon dioxide as carbonyl sources.

Although this method is for related chloromethyl ketones, it informs potential synthetic routes for the dichlorophenyl hydroxy acid by analogy.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

Safety and Environmental Considerations: The chloroformate method replaces hazardous phosgene with safer chloroformate esters, improving industrial applicability and reducing toxic byproducts.

Reaction Control: Temperature and reaction time are critical parameters, especially in the chlorination step, to avoid over-chlorination or decomposition.

Purification Techniques: Vacuum distillation and chromatographic purification ensure high purity (>99%) of intermediates and final products, essential for pharmaceutical-grade compounds.

Functional Group Compatibility: The use of protecting groups (e.g., benzyl protection of hydroxy acid) allows selective reactions on the aromatic ring without affecting the acid or hydroxy groups.

Regioselectivity: Chlorination using N-chlorosuccinimide and HCl/H2O2 systems provides selective substitution at the 3,5-positions of the phenyl ring, critical for the target compound structure.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling 3,5-dichlorophenyl precursors with 2,2-dimethylpropanoic acid derivatives. Key steps include:

- Using coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in polar aprotic solvents (e.g., DMF) to enhance yield .

- Temperature control (e.g., 0–25°C) to minimize side reactions.

- Purification via reverse-phase HPLC or recrystallization from ethanol-water mixtures to achieve >95% purity.

- Characterization by -NMR (to confirm hydroxyl and methyl groups) and LC-MS for mass verification .

Q. How do the solubility and stability of this compound influence experimental design in aqueous systems?

- Methodological Answer :

- Solubility : The compound exhibits moderate aqueous solubility due to its polar hydroxy and carboxylic acid groups. Pre-solubilization in DMSO (≤5% v/v) is recommended for biological assays to avoid precipitation .

- Stability : Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <10% over 24 hours at neutral pH. For long-term storage, lyophilization at -20°C in inert atmospheres is advised .

Q. Which spectroscopic techniques are most effective for characterizing structural features like the dichlorophenyl and dimethyl groups?

- Methodological Answer :

- NMR : -NMR identifies the dichlorophenyl ring (δ 125–140 ppm) and quaternary carbons in the dimethylpropanoic moiety (δ 25–30 ppm) .

- IR Spectroscopy : Hydroxy group stretching (3200–3500 cm) and carboxylic acid C=O (1700–1750 cm) confirm functional groups .

- X-ray Crystallography (if crystals form): Resolves stereochemistry and spatial arrangement of substituents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., CYP450 enzymes). The dichlorophenyl group’s hydrophobicity may favor interactions with non-polar pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonding between the hydroxy group and catalytic residues .

- QSAR Models : Correlate substituent electronic effects (Cl vs. CH) with inhibitory activity .

Q. What strategies address discrepancies in activity data between in vitro and in vivo studies?

- Methodological Answer :

- Bioavailability Optimization : Modify formulation using lipid nanoparticles to enhance GI absorption, as the compound’s high logP (~3.5) may limit permeability .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites. The hydroxy group may undergo glucuronidation, reducing efficacy .

- Dose Adjustments : Compensate for first-pass metabolism via intraperitoneal administration in rodent models .

Q. How can researchers design assays to evaluate the compound’s potential as a CYP enzyme inhibitor?

- Methodological Answer :

- Fluorescent Probes : Use 3’-(p-Aminophenyl) fluorescein (APF) to detect hydroxyl radical formation in CYP-mediated oxidation assays .

- Microsomal Assays : Incubate with human liver microsomes + NADPH. Monitor inhibition via LC-MS quantification of specific metabolites (e.g., 7-hydroxywarfarin for CYP2C9) .

- IC Determination : Fit dose-response curves using non-linear regression (e.g., GraphPad Prism) .

Q. What experimental limitations arise when extrapolating lab-scale synthesis to gram-scale production?

- Methodological Answer :

- Heat Management : Exothermic reactions at scale require jacketed reactors to maintain ≤25°C, preventing decomposition .

- Purification Challenges : Replace HPLC with fractional crystallization (ethanol/water, 3:1 v/v) for cost-effective scaling .

- Yield Variability : Optimize stoichiometry of dichlorophenyl precursors (1.2–1.5 equiv.) to compensate for steric hindrance from dimethyl groups .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., replacing Cl with other halogens) alter the compound’s physicochemical and biological properties?

- Methodological Answer :

- Electron-Withdrawing Effects : Replace Cl with F to reduce logP (improving solubility) while retaining enzyme affinity. Use Hammett constants (σ) to predict electronic impacts .

- Biological Activity : Compare IC values against CYP isoforms. Bromo analogs may show enhanced inhibition due to larger van der Waals radii .

Q. What mechanistic insights explain the compound’s instability under UV light or oxidative conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.